An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid
Introduction
The imidazo[1,2-a]pyrazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have shown potential as antibacterial, anti-inflammatory, and anticancer agents.[2] Notably, recent research has highlighted their role as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting their utility in cancer immunotherapy.[3] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they critically influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME).
This document will delve into the predicted physicochemical parameters of 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid, propose a synthetic pathway, discuss its potential spectroscopic characteristics, and provide detailed, field-proven experimental protocols for the determination of its key properties. The synthesis and functionalization of the related 6-chloroimidazo[1,2-a]pyrazine core have been explored, offering a solid foundation for accessing the title compound.[4]
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid is presented below, followed by a table summarizing its predicted physicochemical properties. It is important to note that in the absence of direct experimental data for this specific molecule, these values are derived from computational models and data from closely related analogs, such as 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid and 6-chloro-imidazo[1,2-a]pyridine-8-carboxylic acid.[5][6] These predictions serve as a valuable starting point for experimental design and compound evaluation.
Table 1: Predicted Physicochemical Properties of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | - |
| Molecular Weight | 197.58 g/mol | [5] |
| LogP | 1.08 | [5] |
| Topological Polar Surface Area (TPSA) | 67.49 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 1 | [5] |
| Density | 1.58 ± 0.1 g/cm³ | [6] |
| pKa (acidic) | ~2-4 | Estimated based on similar structures |
Proposed Synthesis
A plausible synthetic route to 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid can be envisioned based on established methodologies for the functionalization of the imidazo[1,2-a]pyrazine scaffold.[4] The following diagram illustrates a potential two-step synthesis starting from the commercially available 6-chloroimidazo[1,2-a]pyrazine.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh and dissolve a sample of 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid in a co-solvent system (e.g., methanol/water) to a known concentration.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the alkaline side (e.g., pH 10) with a standardized base (e.g., NaOH) to ensure the carboxylic acid is fully deprotonated.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, corresponding to the midpoint of the steepest part of the titration curve.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for oral drug absorption and bioavailability.
Methodology: Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.
Caption: Workflow for solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is the concentration of the compound in the saturated supernatant.
Lipophilicity Determination (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a rapid and reliable method for estimating LogP values.
Caption: Workflow for LogP determination by RP-HPLC.
Step-by-Step Protocol:
-
Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Calibration Standards: Prepare a set of standard compounds with a range of known LogP values.
-
Calibration Curve: Inject each standard onto the HPLC system and record its retention time. Create a calibration curve by plotting the logarithm of the retention time (or capacity factor) against the known LogP values of the standards.
-
Sample Analysis: Dissolve 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
LogP Determination: Measure the retention time of the test compound and use the calibration curve to determine its LogP value.
Conclusion
6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid belongs to a class of heterocyclic compounds with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, detailed experimental protocols for determining its pKa, aqueous solubility, and lipophilicity have been outlined to facilitate its evaluation as a potential drug candidate. The provided information, combining computational predictions with established experimental methodologies, offers a solid framework for researchers and scientists to advance the study of this and related molecules. Experimental validation of the predicted parameters is a critical next step in the development of 6-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acid.
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